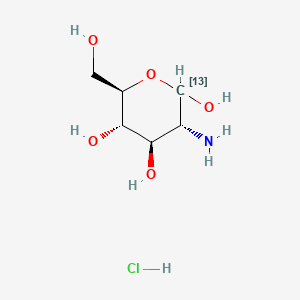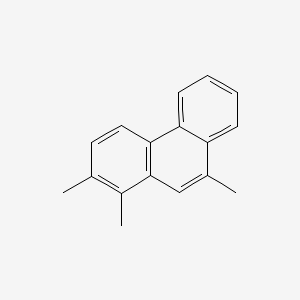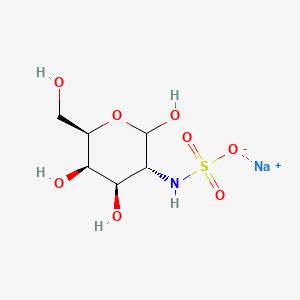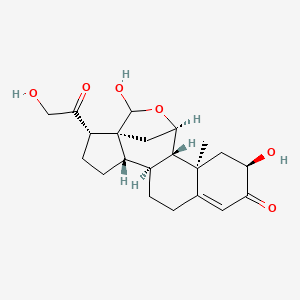
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) is a heterocyclic organic compound It features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-amino-4-methylthio-3-oxobutanoate with sulfur and a suitable base under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for metal ions in biochemical assays.
Medicine: The compound and its derivatives are investigated for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the thiazine ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
4H-1,3-Thiazine: The parent compound without the ethoxy and methylthio substitutions.
4H-1,3-Thiazine,4-methyl-2-(methylthio): A simpler derivative lacking the ethoxy group.
4H-1,3-Thiazine,4-ethoxy-2-(methylthio): A derivative without the dihydro modification.
Uniqueness: 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) is unique due to the combination of its ethoxy and methylthio groups, which can influence its chemical reactivity and biological activity. The dihydro modification also adds to its distinctiveness by altering the electronic properties of the thiazine ring.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
CAS No. |
152560-98-0 |
|---|---|
Molecular Formula |
C8H15NOS2 |
Molecular Weight |
205.334 |
IUPAC Name |
4-ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine |
InChI |
InChI=1S/C8H15NOS2/c1-4-10-8(2)5-6-12-7(9-8)11-3/h4-6H2,1-3H3 |
InChI Key |
ZPDGXQPEJOFELL-UHFFFAOYSA-N |
SMILES |
CCOC1(CCSC(=N1)SC)C |
Synonyms |
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)

![[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium](/img/structure/B582656.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)


